7-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine
Overview
Description
The compound “7-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine” is a heterocyclic compound. It contains a pyrazolo[3,4-c]pyridine ring which is a tricyclic system with two nitrogen atoms in the ring. It also has a tetrahydro-2H-pyran-2-yl group attached to it. The compound is halogenated with bromine and iodine atoms .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazolo[3,4-c]pyridine core, a tetrahydro-2H-pyran-2-yl group, and halogen atoms (bromine and iodine). The presence of these functional groups and atoms would significantly influence the compound’s chemical properties .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The bromine and iodine atoms could be replaced via nucleophilic substitution reactions. The tetrahydro-2H-pyran-2-yl group could undergo reactions typical of ethers .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of halogen atoms would increase its molecular weight and could influence its solubility and reactivity .Scientific Research Applications
Synthesis and Characterization
The compound is utilized as a building block in synthesizing various sulfonamide derivatives, which are found to be significantly active against both Gram-positive and Gram-negative bacterial strains. These compounds also possess moderate to good antioxidant properties (Variya, Panchal, & Patel, 2019).
Derivative Formation for Biological Applications
Derivatives of this compound are used in constructing new polyheterocyclic ring systems. These derivatives show potential in forming compounds with biomedical applications, including antibacterial properties (Abdel‐Latif, Mehdhar, & Abdel-Ghani, 2019).
Antiproliferative Activity
Certain derivatives exhibit antiproliferative activity against various cancer cell lines. They are involved in inducing apoptosis and have potential applications in cancer therapy (Razmienė et al., 2021).
Anticancer Agent Development
This compound is used in the synthesis of organometallic complexes known as potential cyclin-dependent kinase (Cdk) inhibitors. The structure-activity relationships with regard to cytotoxicity and cell cycle effects in human cancer cells are explored using these complexes (Stepanenko et al., 2011).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
7-bromo-3-iodo-1-(oxan-2-yl)pyrazolo[3,4-c]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrIN3O/c12-10-9-7(4-5-14-10)11(13)15-16(9)8-3-1-2-6-17-8/h4-5,8H,1-3,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDUYHTAPAOBNIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)N2C3=C(C=CN=C3Br)C(=N2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrIN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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